molecular formula C20H24ClN3O2 B2746869 2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049443-16-4

2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B2746869
CAS No.: 1049443-16-4
M. Wt: 373.88
InChI Key: UBJBRPZPBBISCI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
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Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Agent

A study focused on the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated its potential as an antioxidant, analgesic, and anti-inflammatory agent. The compound exhibited noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, compared with the standard, highlighting its potential in medicinal chemistry for developing new therapeutic agents (Nayak et al., 2014).

Anticancer Drug Synthesis and Molecular Docking Analysis

Another study described the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, including an in silico modeling study that targets the VEGFr receptor for its anticancer activity. The research highlights the potential of such compounds in the design and development of new anticancer drugs, emphasizing the importance of molecular docking analysis in identifying promising therapeutic agents (Sharma et al., 2018).

Herbicide and Safener Synthesis

Research into the synthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides underscores the agricultural applications of similar compounds. These studies are essential for understanding the metabolism, mode of action, and environmental impact of herbicides and safeners, contributing to the development of safer and more effective agricultural chemicals (Latli & Casida, 1995).

Pesticide Potential

Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides, emphasizing the diverse applicability of these compounds in agriculture. The research provides valuable data for the development of new pesticides, contributing to more efficient and sustainable pest management strategies (Olszewska et al., 2009).

Antibacterial Agents

A study on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents against gram-positive and gram-negative bacteria showcases the antimicrobial potential of related compounds. This research aids in understanding how structural and physicochemical parameters influence antibacterial activity, guiding the design of new antimicrobial agents (Desai et al., 2008).

Mechanism of Action

Mode of Action

This compound acts as a ligand for the D2/D3 dopamine receptors , and as an inhibitor for acetylcholinesterase . As a ligand, it binds to the dopamine receptors, potentially modulating the dopaminergic signaling pathways. As an inhibitor of AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action on post-synaptic membranes.

Biochemical Pathways

The compound’s interaction with D2/D3 dopamine receptors and acetylcholinesterase affects the dopaminergic and cholinergic signaling pathways respectively . These pathways are involved in a wide range of neurological processes. Alterations in these pathways can have significant effects on cognition, motor control, reward, and a variety of other neurological functions.

Result of Action

The compound’s action on D2/D3 dopamine receptors and acetylcholinesterase can result in modulated dopaminergic and cholinergic signaling . This could potentially lead to changes in various neurological processes, including cognition, motor control, and reward mechanisms. The specific molecular and cellular effects would depend on the context of the compound’s use, such as the dose and the physiological state of the individual.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c21-17-6-8-19(9-7-17)26-16-20(25)22-10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBRPZPBBISCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.